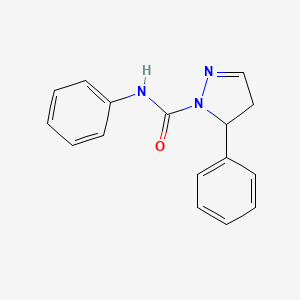

N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3-diphenyl-3,4-dihydropyrazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(18-14-9-5-2-6-10-14)19-15(11-12-17-19)13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPQJMOJMXRLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N,5 Diphenyl 4,5 Dihydro 1h Pyrazole 1 Carboxamide and Analogues

Retrosynthetic Analysis of the N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that inform the primary synthetic strategies. The core pyrazoline ring and the N-phenylcarboxamide moiety are the key features to consider.

The most intuitive disconnection breaks the N1-C(O) bond of the carboxamide group. This leads to a 4,5-dihydro-1H-pyrazole intermediate and a phenyl isocyanate or a related phosgene-derived reagent. This suggests a synthetic route where the pyrazoline ring is first constructed, followed by the introduction of the N-phenylcarboxamide group.

A second key disconnection can be made across the C4-C5 and N1-N2 bonds of the pyrazoline ring. This points towards a [3+2] cycloaddition reaction between a suitable three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). Specifically, this suggests the reaction of a diazo compound with an alkene.

Finally, a disconnection that breaks the C5-N1 and C4-C=N bonds suggests a condensation reaction. This approach envisions the formation of the heterocyclic ring by reacting a 1,3-dicarbonyl compound or its synthetic equivalent, an α,β-unsaturated ketone (a chalcone), with a hydrazine (B178648) derivative. In the context of the target molecule, the use of semicarbazide (B1199961) or a substituted semicarbazide provides a direct route to the desired 1-carboxamide (B11826670) functionality.

Classical Synthesis Routes for 4,5-Dihydro-1H-pyrazole-1-carboxamide Derivatives

Classical synthetic methods for obtaining the 4,5-dihydro-1H-pyrazole-1-carboxamide core predominantly rely on cycloaddition and condensation reactions.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings like pyrazolines. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazoalkane, with a dipolarophile, typically an alkene. The reaction is highly regioselective and stereospecific. nih.gov

In the synthesis of the this compound scaffold, a suitable diazo compound can react with an appropriately substituted alkene. For instance, the reaction of N-phenyl-α-diazoacetamide with chalcone (B49325) (1,3-diphenyl-2-propen-1-one) can yield a pyrazoline derivative. nih.gov The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazoalkane and the alkene.

Condensation Reactions Involving Chalcones and Semicarbazides

The most widely employed and straightforward method for the synthesis of this compound and its analogues is the condensation reaction between a chalcone (1,3-diaryl-2-propen-1-one) and a semicarbazide or its substituted derivatives. acs.orgnih.gov This reaction proceeds via a Michael addition of the hydrazine nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the 4,5-dihydropyrazole ring.

The chalcones themselves are readily prepared through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521). The subsequent reaction with semicarbazide hydrochloride, often in the presence of a base like sodium hydroxide or in a solvent such as glacial acetic acid, leads to the formation of the desired pyrazoline-1-carboxamide. acs.org

The reaction conditions for this condensation can be varied. For example, refluxing the reactants in ethanol (B145695) with a catalytic amount of a base is a common practice. The choice of solvent and base can influence the reaction time and yield.

| Chalcone Reactant | Semicarbazide Reactant | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-2-propen-1-one | Semicarbazide hydrochloride | NaOH, Ethanol, Reflux | Good | acs.org |

| Substituted Chalcones | Thiosemicarbazide/Semicarbazide | Glacial Acetic Acid, Reflux | High | acs.org |

| Substituted Chalcones | 4-Aminosulphonylphenyl semicarbazide | Base, Reflux | Not specified | nih.gov |

Amidation and Carboxamide Moiety Introduction

While the use of semicarbazide provides a direct route to the 1-carboxamide functionality, a stepwise approach is also feasible. This involves the initial synthesis of a 4,5-dihydro-1H-pyrazole followed by the introduction of the carboxamide group.

The 4,5-dihydro-1H-pyrazole intermediate can be synthesized by the reaction of a chalcone with hydrazine hydrate. dergipark.org.tr This reaction is typically carried out under acidic conditions, for example, in the presence of formic acid or acetic acid. arabjchem.orgnih.gov The resulting N-unsubstituted pyrazoline can then be acylated to introduce the desired carboxamide moiety.

The amidation of the N1 position of the pyrazoline ring can be achieved by reacting it with an appropriate isocyanate, such as phenyl isocyanate, or with a carbamoyl (B1232498) chloride. This method offers the flexibility to introduce a wider variety of substituents on the carboxamide nitrogen.

Modern and Sustainable Approaches in this compound Synthesis

In line with the growing emphasis on green chemistry, more sustainable and efficient methods for the synthesis of pyrazoline derivatives have been developed. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Green Chemistry Principles and Practices (e.g., solvent-free, microwave-assisted)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.net The application of microwave irradiation to the synthesis of pyrazoline-1-carboxamides from chalcones and semicarbazides has been shown to significantly reduce reaction times from hours to minutes, often with improved yields compared to conventional heating methods. nih.govresearchgate.net

Solvent-free synthesis, or "grinding chemistry," is another green approach that has been successfully applied to the synthesis of pyrazolines. researchgate.netnih.gov This method involves the grinding of solid reactants together, sometimes with a catalytic amount of a solid support, to initiate the reaction. This technique eliminates the need for solvents, which are often a major source of chemical waste.

Ultrasound-assisted synthesis has also been explored as a green methodology for preparing pyrazoline derivatives. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govnih.gov

Furthermore, the use of green catalysts, such as reusable solid acids or bases, and the exploration of more environmentally benign solvents like water or ethanol contribute to the development of more sustainable synthetic protocols for this compound and its analogues. rsc.org

| Synthetic Method | Key Advantages | Typical Reaction Time | Yield Comparison | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, often higher yields | Minutes | Higher than conventional | nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Reduced energy consumption and reaction times | Minutes to hours | Comparable to or better than conventional | nih.govnih.gov |

| Solvent-Free Grinding | Eliminates solvent waste, simple procedure | Minutes to hours | Good to excellent | researchgate.net |

| Catalytic Green Synthesis | Use of reusable and environmentally benign catalysts | Varies | High | rsc.org |

Catalyst-Free or Organocatalytic Methodologies

The synthesis of pyrazoline rings can often be accomplished under catalyst-free conditions, typically by the thermal reaction of suitable precursors. For the synthesis of this compound, a potential catalyst-free approach involves the reaction of chalcone (1,3-diphenyl-2-propen-1-one) with phenylsemicarbazide. This reaction, when heated in a suitable solvent such as ethanol or acetic acid, can proceed to yield the desired pyrazoline-1-carboxamide. The reaction mechanism involves a Michael addition of the hydrazine nitrogen of phenylsemicarbazide to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. While often catalyzed by acids or bases, this reaction can be driven to completion under neutral, thermal conditions, albeit potentially requiring longer reaction times or higher temperatures.

Organocatalysis presents a greener and often more selective alternative to metal-based catalysis. For the synthesis of pyrazoline derivatives, organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed. In a related synthesis of a 5-benzoyl-N,4-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide, DABCO was used to facilitate a 1,3-dipolar cycloaddition reaction. nih.gov This suggests that DABCO or similar amine-based organocatalysts could potentially catalyze the reaction between chalcone and phenylsemicarbazide to form this compound. The organocatalyst would activate the reactants, facilitating the nucleophilic attack and subsequent cyclization under milder conditions than the catalyst-free thermal approach.

Another avenue in organocatalysis is the use of chiral catalysts, such as proline and its derivatives, to achieve asymmetric synthesis, which will be discussed in a later section. The general principle of organocatalysis in these reactions is the activation of either the chalcone electrophile or the semicarbazide nucleophile through the formation of intermediate species like enamines or iminium ions.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of pyrazoles and pyrazolines has been explored, demonstrating its potential for efficient production. nih.gov

For the synthesis of this compound, a flow process could be designed where solutions of the chalcone and phenylsemicarbazide are pumped through a heated reactor coil. The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity compared to batch processes. This methodology also allows for the safe handling of potentially hazardous intermediates and reagents. While specific literature on the flow synthesis of this exact compound is not abundant, the established flow syntheses of N-aryl pyrazoles from anilines in a multi-step telescoped approach indicate the feasibility of adapting this technology. researchgate.net Such a setup could involve the in-line formation of the chalcone followed by its immediate reaction with phenylsemicarbazide in a subsequent reactor module, minimizing the isolation of intermediates.

Stereoselective Synthesis of this compound Enantiomers

The C5 position of the pyrazoline ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often stereospecific, making the development of stereoselective synthetic methods crucial.

Asymmetric organocatalysis is a prominent strategy for achieving enantioselective synthesis. Chiral organocatalysts, such as derivatives of cinchona alkaloids or proline, can be employed to catalyze the reaction between the chalcone and phenylsemicarbazide, leading to the preferential formation of one enantiomer. For instance, chiral squaramide catalysts have been successfully used in the enantioselective Michael addition of pyrazolin-5-ones to nitro-olefins, a reaction that shares mechanistic similarities with the initial step of pyrazoline formation. rsc.org Similarly, a chiral palladium catalyst has been used for the enantioselective N-allylation of sulfonamides to create N-C axial chirality. nih.gov

The general approach involves the formation of a chiral, non-covalent complex between the catalyst and one of the reactants, which then directs the approach of the second reactant from a specific face, resulting in an enantiomeric excess (ee) of the product. The development of an efficient organocatalytic asymmetric synthesis for this compound would be a significant advancement, providing access to enantiomerically pure forms for further investigation.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is a critical step in developing a practical and efficient synthesis. For the synthesis of this compound from chalcone and phenylsemicarbazide, several parameters can be systematically varied to maximize the yield and purity of the product.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Variations to Consider | Expected Outcome |

| Solvent | Ethanol, methanol, acetic acid, DMF, toluene | Affects solubility of reactants and intermediates, influences reaction rate and side reactions. |

| Catalyst | None (thermal), base (NaOH, KOH, triethylamine), acid (acetic acid, H₂SO₄) | Influences reaction rate and mechanism. Base catalysis is common for this type of cyclization. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase reaction rates but can also lead to decomposition or side products. |

| Reaction Time | Monitored by TLC or HPLC | Insufficient time leads to incomplete reaction, while excessive time can result in byproduct formation. |

| Stoichiometry | Equimolar or slight excess of one reactant | Can influence the reaction equilibrium and minimize unreacted starting materials. |

For instance, the cyclization of semicarbazides with chalcones is often carried out in the presence of a base. nih.gov A systematic study could involve screening different bases (e.g., NaOH, KOH, organic bases like triethylamine) and solvents to find the optimal combination that provides the highest yield with the fewest impurities. The reaction temperature and time are also crucial; monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum product formation.

Advanced Spectroscopic and Crystallographic Characterization of N,5 Diphenyl 4,5 Dihydro 1h Pyrazole 1 Carboxamide

Elemental Analysis for Purity and Composition Verification:No published elemental analysis data (e.g., calculated vs. found percentages of C, H, N) for the molecular formula of N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide could be found.

To provide the detailed and accurate article as requested, specific experimental research and publication of the characterization data for this compound would be required. Using data from related compounds would violate the explicit constraints of the request and lead to an inaccurate representation of the subject molecule.

Computational and Theoretical Investigations of N,5 Diphenyl 4,5 Dihydro 1h Pyrazole 1 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Specific DFT calculations detailing the geometry optimization, FMO analysis, electrostatic potential maps, or predicted spectroscopic properties for N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide could not be located in the searched scientific literature.

No specific published data on the optimized geometry, bond lengths, bond angles, or conformational landscape for this compound are available.

No specific published data on the HOMO-LUMO energies, energy gap, or other reactivity descriptors for this compound are available.

No specific published Molecular Electrostatic Potential (MEP) maps or detailed charge distribution analyses for this compound are available.

No specific published data containing theoretically predicted NMR chemical shifts or IR frequencies for this compound are available.

Molecular Dynamics (MD) Simulations

No specific published studies utilizing Molecular Dynamics (MD) simulations to investigate the conformational dynamics of this compound in any solvation environment were found.

Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the stability of ligand-receptor complexes and characterize their dynamic behavior over time. For pyrazole-carboxamide derivatives, MD simulations have been employed to validate and analyze the stability of binding modes predicted by molecular docking studies.

In studies involving novel phenyl-substituted pyrazole-carboxamide derivatives as inhibitors for human carbonic anhydrase (hCA) isoenzymes I and II, 50 ns molecular dynamics simulations were performed. nih.gov These simulations were used to assess the stability of the docked poses of the most active compounds within the binding sites of the hCA receptors. nih.gov The results of these simulations revealed that the pyrazole-carboxamide derivatives exhibited good stability within the binding pockets of hCA I and hCA II, showing only minor conformational changes and fluctuations throughout the simulation period. nih.gov This stability over time provides greater confidence in the docking results and the predicted intermolecular interactions. nih.gov Such computational studies are crucial for understanding the dynamic nature of the interactions between pyrazole-carboxamide scaffolds and their biological targets, providing insights that are complementary to static docking poses. nih.gov

Further computational studies on other classes of carboxamide derivatives, such as thieno[3,2-b]pyrrole-5-carboxamides, have also utilized molecular dynamics to explore possible binding modes and the crucial role of specific amino acid residues (like Asn535) in stabilizing the inhibitor within the active site. rsc.org These approaches highlight the importance of MD simulations in refining the understanding of ligand-target interactions for carboxamide-containing compounds. rsc.orgeurasianjournals.com

Molecular Docking Studies with Relevant Biological Targets.researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and affinity. This method has been extensively applied to pyrazole-1-carboxamide derivatives to explore their interactions with various biological targets.

Docking studies on a series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives, which are structural analogs of this compound, have been conducted to predict their binding modes within the active sites of tumor-associated human carbonic anhydrases (CAs), specifically isoforms IX and XII. nih.gov These studies successfully predicted the binding poses of the inhibitors, which were evaluated based on coordination, hydrogen bond interactions, and hydrophobic contacts. nih.gov The results indicated that these pyrazoline derivatives are potent inhibitors, with some compounds exhibiting subnanomolar inhibition constants (KIs) against CA XII and low nanomolar KIs against CA IX. nih.gov

Similarly, docking simulations have been performed for N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives to understand their binding model within the active site of Aurora-A kinase, a target in cancer therapy. nih.gov The most potent compound in this series demonstrated a significant inhibitory activity (IC50 = 0.16±0.03 μM), and the docking study helped to elucidate the probable binding interactions responsible for this activity. nih.gov Other studies have investigated the docking of pyrazole (B372694) derivatives into the active sites of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) kinase, revealing good binding energies and predicting promising activity. nih.govalrasheedcol.edu.iqresearchgate.net

| Derivative Class | Biological Target | Predicted Affinity / Activity | Key Findings | Source |

|---|---|---|---|---|

| 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamides | Carbonic Anhydrase IX & XII | KIs in the nanomolar to subnanomolar range (0.62–1.5 nM) | Predicted binding mode helped explain the preferential inhibition of tumor-associated CAs. | nih.gov |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | Aurora-A Kinase | IC50 = 0.16 μM for the most potent compound | Docking revealed the probable binding model within the kinase active site. | nih.gov |

| Phenyl substituted pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase I & II | KIs in the micromolar to nanomolar range (0.007–4.235 µM) | Compounds showed better interactions and higher binding affinities than the reference inhibitor, acetazolamide. | nih.gov |

| 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives | Cyclooxygenase-2 (COX-2) | Not quantified, but interactions were analyzed | The 4,5-dihydro-1H-pyrazole ring was found to be important for interactions with the COX-2 enzyme. | researchgate.net |

The analysis of docked poses allows for the detailed identification of intermolecular interactions that stabilize the ligand-receptor complex. For the 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives, docking studies revealed that the sulfonamide moiety is crucial for binding to carbonic anhydrases. nih.gov This group coordinates with the catalytic zinc ion in the active site, a hallmark interaction for sulfonamide-based CA inhibitors. Additionally, the pyrazoline scaffold and its aryl substituents form various hydrogen bonds and hydrophobic contacts with amino acid residues in the active site, contributing to the high affinity and selectivity observed. nih.gov

In the case of pyrazole-carboxamide inhibitors of Aurora-A kinase, docking simulations identified specific hydrogen bonds and hydrophobic interactions between the inhibitor and key residues in the ATP-binding pocket of the enzyme. nih.gov Similarly, studies on pyrazole-carboxamides designed as carbonic anhydrase inhibitors showed detailed interactions, including hydrogen bonds with key residues, which were visualized using software like BIOVIA Discovery Studio. nih.gov The stability of these interactions is often further confirmed by molecular dynamics simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole-1-Carboxamide Derivatives.acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are valuable for predicting the activity of new compounds and for identifying the key structural features that influence biological potency. researchgate.net

Several QSAR studies have been successfully conducted on pyrazole derivatives to predict various biological activities. For a series of 1H-pyrazole-1-carbothioamide derivatives with activity against the Epidermal Growth Factor Receptor (EGFR) kinase, two-dimensional (2D) QSAR models were developed. nih.govacs.org Statistical methods such as stepwise multiple linear regression (SW-MLR) and partial least squares (PLS) were used to construct the models. nih.govacs.org The robustness and predictive power of these models were validated using techniques like leave-one-out (LOO) cross-validation and prediction on an external test set. nih.govacs.org

Another QSAR study on 1H-pyrazole-5-carboxylic acid derivatives with anticonvulsant activity also employed multiple linear regression (MLR) combined with a genetic function approximation (GFA) algorithm to select the most relevant molecular descriptors. semanticscholar.org The resulting six-parameter model showed excellent statistical quality, with a high squared correlation coefficient (R² = 0.937) and predictive R² (R²pred = 0.929), indicating its reliability for predicting the anti-MES (maximal electroshock induced seizure) activity of new derivatives. semanticscholar.org These statistical models are instrumental in the rational design of new, more potent pyrazole-based therapeutic agents. researchgate.net

A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

In the 2D-QSAR study of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, the models indicated that the activity was most influenced by adjacency and distance matrix descriptors. nih.govacs.org This suggests that the spatial arrangement and connectivity of atoms within the molecular structure are critical for potent inhibition.

The QSAR model for the anticonvulsant activity of 1H-pyrazole-5-carboxylic acid derivatives identified several key descriptors: semanticscholar.org

Dipole moment (μ): An electronic descriptor related to the polarity of the molecule.

Energy of the Lowest Unoccupied Molecular Orbital (ϵLUMO): An electronic descriptor that can relate to the molecule's ability to accept electrons.

Polar Surface Area (PSA): A descriptor related to the molecule's polarity and ability to form hydrogen bonds.

Accessible surface area derived from wave function (WAA): A descriptor related to the size and shape of the molecule.

Charge-related descriptors (QA and QF): Descriptors quantifying aspects of the charge distribution within the molecule.

The identification of these specific descriptors provides valuable guidance for medicinal chemists, helping to focus synthetic efforts on modifications that are most likely to enhance the desired biological activity. researchgate.netresearchgate.net

| Derivative Class | Biological Activity | Statistical Method | Key Descriptors Identified | Source |

|---|---|---|---|---|

| 1H-pyrazole-1-carbothioamide derivatives | EGFR kinase inhibition | Stepwise Multiple Linear Regression (SW-MLR), Partial Least Squares (PLS) | Adjacency and distance matrix descriptors | nih.govacs.org |

| 1H-pyrazole-5-carboxylic acid derivatives | Anti-MES (anticonvulsant) | Multiple Linear Regression (MLR) with Genetic Function Approximation (GFA) | Dipole moment (μ), ϵLUMO, Polar Surface Area (PSA), WAA, Charge descriptors (QA, QF) | semanticscholar.org |

| General Pyrazole derivatives | Hypoglycemic | Multiple Linear Regression (MLR), Random Forest | Various molecular descriptors related to structural characteristics | researchgate.net |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a pivotal computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a compound like this compound, a pharmacophore model would typically be generated based on its known interactions with a target receptor or by aligning it with other molecules known to be active at the same target. The key features would likely include hydrogen bond donors and acceptors from the carboxamide group, and hydrophobic/aromatic regions contributed by the two phenyl rings.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov This involves searching large databases of chemical compounds to identify other molecules that match the defined pharmacophoric features. bohrium.com This approach allows for the rapid and cost-effective identification of novel chemical scaffolds that are likely to exhibit the desired biological activity. For pyrazole carboxamide derivatives, this technique has been employed to discover new potential inhibitors for various enzymes. nih.govbohrium.com Molecular dynamics simulations can further refine the understanding of how these compounds bind within the target's active site, confirming the stability of essential interactions like hydrogen bonds. bohrium.com

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success in clinical trials. nih.govjapsonline.com These predictions help in assessing the "drug-likeness" of a compound, indicating its potential to be developed into an orally administered drug. ijfmr.com For pyrazoline derivatives, various computational models and online servers are utilized to evaluate their pharmacokinetic profiles. ijfmr.comuomustansiriyah.edu.iqnih.gov

Absorption and Distribution Prediction

The absorption of a drug, particularly its gastrointestinal (GI) absorption after oral administration, and its distribution throughout the body are key pharmacokinetic parameters. Computational tools can predict these properties based on the molecule's physicochemical characteristics. High gastrointestinal absorption is a favorable property for orally administered drugs. nih.gov The bioavailability of pyrazoline derivatives is influenced by factors like solubility, permeability, and stability. uomustansiriyah.edu.iq

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | ~265.31 g/mol | Conforms to Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 2.0 - 3.0 | Optimal range for cell membrane permeability |

| H-Bond Donors | 1 | Conforms to Lipinski's Rule of Five (≤5) |

| H-Bond Acceptors | 2 | Conforms to Lipinski's Rule of Five (≤10) |

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability |

Note: The values in this table are illustrative predictions for this compound, based on typical results for similar pyrazoline derivatives from computational models like SwissADME. nih.govuomustansiriyah.edu.iq

Metabolic Site Identification

Identifying the most likely sites of metabolism on a molecule is crucial for understanding its metabolic stability and potential for generating active or inactive metabolites. In silico tools predict these "metabolic hotspots" by simulating the interaction of the compound with metabolic enzymes, primarily the cytochrome P450 (CYP) family. For this compound, the phenyl rings are likely primary sites for hydroxylation, a common metabolic transformation.

Table 2: Predicted Sites of Metabolism (SOM)

| Atom Position | Likelihood of Metabolism | Type of Reaction |

|---|---|---|

| C4' of N-phenyl ring | High | Aromatic Hydroxylation |

| C4'' of 5-phenyl ring | High | Aromatic Hydroxylation |

| Pyrazoline Ring | Moderate | Oxidation |

Note: This table presents potential metabolic sites for this compound based on common metabolic pathways for aromatic and heterocyclic compounds.

Blood-Brain Barrier Penetration Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS), but an undesirable trait for peripherally acting drugs due to potential CNS side effects. nih.gov BBB permeability can be predicted using computational models that rely on physicochemical descriptors. nih.govnih.gov These models assess factors like lipophilicity, molecular size, and the number of hydrogen bonds. nih.gov Studies on various 2-pyrazoline (B94618) derivatives have shown that these compounds can be evaluated for their potential to cross the BBB using in silico techniques. nih.gov

Table 3: Predicted Blood-Brain Barrier (BBB) Permeability Parameters

| Parameter | Predicted Value | Implication for BBB Penetration |

|---|---|---|

| LogP | 2.0 - 3.0 | Favorable lipophilicity for passive diffusion |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Generally associated with good BBB permeation (<90 Ų) |

| LogBB | > 0.3 | Predicted to cross the BBB |

Note: The values are illustrative predictions for this compound, derived from computational models used to assess CNS activity of small molecules. idaampublications.in

Biological Evaluation and Mechanistic Elucidation of N,5 Diphenyl 4,5 Dihydro 1h Pyrazole 1 Carboxamide and Its Analogues Pre Clinical Focus

In Vitro Assessment of Biological Activities

The in vitro evaluation of pyrazoline carboxamide derivatives has revealed a broad spectrum of biological effects, ranging from antimicrobial and anticancer to enzyme inhibition and anti-inflammatory properties. These studies are crucial for identifying lead compounds and understanding their mechanisms of action at a cellular level.

Pyrazoline derivatives, including those with a carboxamide moiety, have been extensively studied for their potential as antimicrobial agents. nih.govnih.gov Research indicates that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govscilit.com

One study highlighted a newly synthesized pyrazoline carboxamide derivative that showed significant inhibitory zones against Listeria monocytogenes (14.2 ± 0.0 mm to 16.8 ± 1.3 mm) and the fungus Candida albicans (10.9 ± 0.6 mm to 17.8 ± 1.5 mm). doaj.orgbanglajol.info Molecular docking studies accompanying this research suggested strong binding affinities to key microbial targets like DNA gyrase and penicillin-binding protein. doaj.orgbanglajol.info

In another study, a series of pyrazole (B372694) analogues were synthesized and screened for antimicrobial activity. One compound demonstrated exceptional antibacterial activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Another analogue was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL, which is comparable to the standard drug Ciprofloxacin. nih.gov The same study found a different analogue to be highly effective against the fungus Aspergillus niger, with an MIC of 1 μg/mL, comparable to Clotrimazole. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazoline Analogues

| Compound Type | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazoline Carboxamide Derivative | Listeria monocytogenes | Inhibition Zone | 14.2 - 16.8 mm | doaj.orgbanglajol.info |

| Pyrazoline Carboxamide Derivative | Candida albicans | Inhibition Zone | 10.9 - 17.8 mm | doaj.orgbanglajol.info |

| Pyrazole Analogue 3 | Escherichia coli | MIC | 0.25 µg/mL | nih.gov |

| Pyrazole Analogue 4 | Streptococcus epidermidis | MIC | 0.25 µg/mL | nih.gov |

| Pyrazole Analogue 2 | Aspergillus niger | MIC | 1 µg/mL | nih.gov |

The anticancer potential of pyrazoline carboxamide and related analogues has been a significant area of research. nih.govacs.orgresearchgate.net These compounds have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis and cell cycle arrest. mdpi.com

A study on carbothioamide/carboxamide-based pyrazoline analogues reported potent cytotoxic activity. One analogue exhibited an IC50 value of 0.08 μM against the MCF-7 breast cancer cell line. nih.govacs.orgresearchgate.net Other derivatives showed promising cytotoxicity against HeLa cervical cancer cells with IC50 values of 0.21 and 0.25 μM. nih.govacs.orgresearchgate.net Further investigation of a series of synthesized pyrazoline derivatives (3a–3l) against human lung cancer (A549) and HeLa cell lines revealed that analogues 3a and 3h were particularly potent. nih.govacs.org Compound 3a showed IC50 values of 13.49 ± 0.17 μM (A549) and 17.52 ± 0.09 μM (HeLa), while compound 3h had IC50 values of 22.54 ± 0.25 μM (A549) and 24.14 ± 0.86 μM (HeLa). nih.govacs.org Importantly, these compounds showed low toxicity against normal human primary lung cells (HFL-1). nih.govacs.org

Another series of pyrazoline derivatives was evaluated for antiproliferative activity against HepG-2 (liver cancer), HeLa, and A549 cell lines. mdpi.com Two compounds, 1b and 2b, demonstrated the best activity against HepG-2 cells, with IC50 values of 6.78 μM and 16.02 μM, respectively. mdpi.com Compound 1b also showed an IC50 of 7.63 μM against HeLa cells, while exhibiting low cytotoxicity against the normal NIH/3T3 cell line, suggesting a degree of selectivity for cancer cells. mdpi.com

Table 2: Cytotoxic Activity (IC50) of Pyrazoline Analogues in Cancer Cell Lines

| Compound/Analogue | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Carboxamide-based pyrazoline 1 | MCF-7 (Breast) | 0.08 | nih.govacs.orgresearchgate.net |

| Pyrazoline derivative 2 | HeLa (Cervical) | 0.21 | nih.govacs.orgresearchgate.net |

| Pyrazoline derivative 3 | HeLa (Cervical) | 0.25 | nih.govacs.orgresearchgate.net |

| Analogue 3a | A549 (Lung) | 13.49 ± 0.17 | nih.govacs.org |

| HeLa (Cervical) | 17.52 ± 0.09 | nih.govacs.org | |

| Analogue 3h | A549 (Lung) | 22.54 ± 0.25 | nih.govacs.org |

| HeLa (Cervical) | 24.14 ± 0.86 | nih.govacs.org | |

| Analogue 1b | HepG-2 (Liver) | 6.78 | mdpi.com |

| HeLa (Cervical) | 7.63 | mdpi.com | |

| Analogue 2b | HepG-2 (Liver) | 16.02 | mdpi.com |

Pyrazoline derivatives have emerged as potent inhibitors of various enzymes, including carbonic anhydrases (CAs) and monoamine oxidases (MAOs), which are implicated in several diseases. nih.govresearchgate.net

Carbonic Anhydrase Inhibition: CAs are metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and cancer. nih.gov Pyrazole and pyrazoline derivatives have shown significant potential as CA inhibitors. nih.govresearchgate.net A study on novel pyrazole carboxamide derivatives (SA1-12) screened their inhibitory effects against human carbonic anhydrase isoforms hCA I and hCA II. researchgate.net The compounds displayed potent inhibition, with KI values ranging from 18.03 ± 2.86 to 75.54 ± 4.91 nM for hCA I and 24.84 ± 1.57 to 85.42 ± 6.60 nM for hCA II. researchgate.net

Monoamine Oxidase Inhibition: MAOs are enzymes that metabolize neurotransmitters, and their inhibition is a key approach in treating depression and neurodegenerative disorders. nih.govnih.govacs.org A series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were synthesized and tested for human MAO (hMAO) inhibition. nih.gov Most compounds were selective and reversible inhibitors of hMAO-A. nih.gov Notably, compound 7, with a tosyl group on the pyrazoline ring, was the most potent hMAO-A inhibitor, with a Ki value of 0.06 ± 0.003 μM, surpassing the standard drug Moclobemide (Ki = 0.11 ± 0.01 μM). nih.gov In silico studies have also identified (R)-3-(4-aminophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide as a potentially potent and selective MAO inhibitor. rasayanjournal.co.in Other studies on pyrazoline carboxylates identified selective inhibitors for MAO-B, with some compounds active in the sub-micromolar range (e.g., compound 3a, IC50 = 0.92 μM). vensel.org

Table 3: Enzyme Inhibition by Pyrazoline Analogues

| Compound Class | Enzyme Target | Inhibition Value (KI or IC50) | Reference |

|---|---|---|---|

| Pyrazole Carboxamides (SA1-12) | hCA I | 18.03 - 75.54 nM (KI) | researchgate.net |

| hCA II | 24.84 - 85.42 nM (KI) | researchgate.net | |

| Pyrazoline Analogue 7 | hMAO-A | 0.06 ± 0.003 µM (KI) | nih.gov |

| Pyrazoline Carboxylate 3a | MAO-B | 0.92 µM (IC50) | vensel.org |

| Pyrazoline Carboxylate 3e | MAO-B | 0.99 µM (IC50) | vensel.org |

While specific studies focusing solely on the receptor binding profile of N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide are limited, the broader class of heterocyclic compounds, including pyrazolines, is known to interact with various receptor systems, particularly G-protein coupled receptors (GPCRs). nih.govmdpi.com GPCRs represent the largest family of membrane receptors and are crucial drug targets. nih.govmdpi.com

The function of GPCRs is not limited to the plasma membrane; they are also found in intracellular compartments like the nucleus, Golgi apparatus, and mitochondria, where they can orchestrate distinct signaling pathways. nih.govmdpi.comresearchgate.net The development of ligands that can modulate these intracellular receptor pools is an emerging area of drug discovery. nih.gov

Pyrazoline derivatives have demonstrated significant anti-inflammatory properties in various cellular and preclinical models. cu.edu.egjocpr.com A study screening pyrazole derivatives found that compound 4 , 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited better anti-inflammatory activity than the standard drug Diclofenac sodium in an in vivo histamine-induced paw edema model. nih.gov

In another investigation, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, a key pathway in inflammation. mdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). mdpi.com Two of the most potent compounds were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16), which were predicted to be ligands for mitogen-activated protein kinases (MAPKs) like JNK3, a key regulator of inflammatory responses. mdpi.com

In Vivo Efficacy Studies in Animal Models (pre-clinical, non-human)

The promising in vitro results for pyrazoline analogues have led to their evaluation in preclinical animal models for various conditions, particularly for anti-inflammatory effects.

A series of bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide) derivatives were screened for their anti-inflammatory properties using the standard in vivo acute carrageenan-induced paw edema model in rats. nih.gov The bis-pyrazoline derivative 70 showed considerable anti-inflammatory activity, which was comparable to the standard drug indomethacin (B1671933) but with a lower ulcerogenic index. nih.gov These compounds also demonstrated inhibition of prostaglandin (B15479496) E2 (PGE2), which is involved in fever and inflammation. nih.gov

Similarly, another study synthesized pyrazolopyridine derivatives from curcumin (B1669340) analogues and evaluated them as anti-inflammatory agents in vivo. fip.org The research underscores the potential of pyrazole-based structures to yield effective anti-inflammatory candidates in preclinical settings. fip.org While extensive in vivo data for the specific title compound is not detailed in the available literature, the consistent anti-inflammatory efficacy of its analogues in animal models supports its potential for further preclinical development.

Molecular Mechanisms of Action Investigations

Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is paramount for their development as therapeutic agents. This involves identifying their direct molecular targets and characterizing the subsequent changes in intracellular signaling pathways.

A key approach to identifying the molecular targets of pyrazoline carboxamides has been through a combination of biological screening and computational methods. For their antitumor effects, several targets have been proposed. Analogues have been designed as inhibitors of Carbonic Anhydrases (CAs), specifically the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and tumor progression. nih.gov Certain pyrazole derivatives have also been developed as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting MEK1. nih.gov Molecular docking studies are frequently used to predict and rationalize the binding of these compounds to the active sites of such enzymes, guiding further chemical optimization. ugm.ac.id

For their neuropharmacological activities, Monoamine Oxidase (MAO) has been identified as a primary target. nih.gov Molecular docking studies have suggested that these compounds fit well into the binding pocket of MAO-A, an enzyme critical for the degradation of monoamine neurotransmitters, providing a clear hypothesis for their antidepressant effects. eurjchem.com

Once a target is identified, investigating the downstream signaling consequences of its modulation is essential. Western blot analysis is a commonly used technique to assess changes in the protein levels and activation states of key signaling molecules. In the context of cancer, pyrazoline derivatives have been shown to induce apoptosis. nih.gov Western blot studies have confirmed this by demonstrating a concentration-dependent increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, the activation of executioner caspases, such as caspase-3, has been observed, confirming the induction of apoptosis. nih.gov

While specific qPCR data for this class of compounds is limited in the reviewed literature, this technique would be a valuable complementary approach. Quantitative real-time polymerase chain reaction (qPCR) could be employed to measure changes in the mRNA levels of genes regulated by the signaling pathways of interest. For example, following treatment with a pyrazoline derivative that inhibits a specific kinase, qPCR could quantify the transcriptional changes of downstream effector genes, providing a more comprehensive understanding of the compound's impact on cellular signaling networks.

Gene Expression Profiling (Transcriptomics)

Currently, there is a lack of specific, publicly available preclinical research detailing the gene expression profiling or transcriptomic changes induced by this compound or its direct analogues. While this class of compounds has been evaluated for various biological activities, comprehensive studies to map their impact on global gene expression in relevant non-human biological systems have not been extensively published. Such studies would be invaluable for elucidating mechanisms of action, identifying novel molecular targets, and understanding potential off-target effects at a genomic level. Future research employing techniques like RNA sequencing (RNA-Seq) in preclinical models, such as rodent cell lines or animal tissues, would be necessary to fill this knowledge gap.

Protein-Protein Interaction Studies

Detailed investigations into the effects of this compound on protein-protein interactions (PPIs) are not yet prevalent in the scientific literature. PPIs are critical for most cellular processes, and their disruption is a therapeutic strategy for various diseases. While the compound and its analogues have been docked into the active sites of specific enzymes, broader screening to identify their potential to modulate or inhibit larger protein complexes has not been reported. Techniques such as co-immunoprecipitation (Co-IP) followed by mass spectrometry, yeast two-hybrid screens, or biophysical methods like surface plasmon resonance (SPR) could be employed in preclinical settings to determine if this chemical scaffold can serve as a modulator of specific protein-protein interactions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the 4,5-dihydro-1H-pyrazole-1-carboxamide scaffold, research has focused on modifying various positions of the molecule to enhance potency and selectivity for different biological targets. researchgate.neteurekaselect.com These studies systematically alter substituents on the phenyl rings and the carboxamide moiety to probe the chemical space required for optimal interaction with a target protein. nih.govresearchgate.net

Impact of Substituent Modifications on Potency and Selectivity

Modifications to the core structure of this compound have a profound impact on biological activity and target selectivity. Research on related analogues has established key structural requirements for activity at various targets, such as cannabinoid receptors and carbonic anhydrases. researchgate.netnih.gov

For analogues targeting the brain cannabinoid receptor (CB1), specific structural features are crucial for potent and selective antagonist activity. nih.gov Key requirements include:

A para-substituted phenyl ring at the 5-position of the pyrazole ring.

A carboxamide group at the 3-position.

A 2,4-dichlorophenyl substituent at the 1-position. nih.gov

In the context of carbonic anhydrase (CA) inhibition, a different set of modifications is critical. A series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives showed that substitutions on the 5-aryl ring significantly influence potency and selectivity against different CA isoforms (e.g., CA II, IX, and XII), which are important anticancer drug targets. nih.gov For instance, the introduction of a sulfamoylphenyl group on the carboxamide nitrogen provides a key zinc-binding group, while modifications on the 5-phenyl ring fine-tune the inhibitory profile. researchgate.netnih.gov

The following interactive table summarizes SAR findings for different series of pyrazoline carboxamide derivatives against various targets.

| Target | Scaffold Position | Substituent Modification | Impact on Activity/Selectivity |

| Cannabinoid Receptor (CB1) | 5-position Phenyl Ring | para-iodophenyl | Increased potency |

| Cannabinoid Receptor (CB1) | 1-position | 2,4-dichlorophenyl | Essential for potent antagonistic activity |

| Carbonic Anhydrase (CA) | Carboxamide Nitrogen | N-(4-sulfamoylphenyl) | Confers potent inhibitory activity (zinc-binding) |

| Carbonic Anhydrase (CA) | 5-position Aryl Ring | Varied (e.g., halogenated phenyls, heterocycles) | Modulates isoform selectivity (CA II, IX, XII) |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Carboxamide Nitrogen | N-pyridinyl | Compounds with 3-pyridine and 4-pyridine groups showed good anticancer activity |

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor that can significantly modulate the biological activity of chiral compounds like 4,5-dihydro-1H-pyrazole derivatives. The C5 position of the pyrazoline ring is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. Although specific preclinical studies detailing the differential activity of the enantiomers of this compound are not extensively documented, research on other chiral pyrazolines has demonstrated the importance of stereoisomerism. For example, in a series of pyrazoline-based monoamine oxidase (MAO) inhibitors, the separated enantiomers showed distinct potency and selectivity profiles against MAO-A and MAO-B isoforms. This highlights that the three-dimensional arrangement of the substituents around the chiral center dictates the precise fit and interaction with the target's binding site. Therefore, it is highly probable that the enantiomers of the title compound and its derivatives would also exhibit different biological activities and potencies.

Conformational Effects on Target Binding

The specific conformation adopted by this compound and its analogues is crucial for effective binding to a biological target. The 4,5-dihydropyrazole ring is not planar and typically adopts an envelope conformation. nih.gov The spatial orientation of the phenyl rings at the N1 and C5 positions, along with the carboxamide group, creates a distinct three-dimensional shape that influences target interaction.

In Vitro Metabolic Stability and Biotransformation Studies (excluding human data)

The preclinical assessment of a compound's metabolic fate is essential for predicting its pharmacokinetic properties. In vitro metabolic stability studies are typically conducted using subcellular fractions from animal livers, such as liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net

For pyrazoline carboxamide derivatives, specific experimental data from in vitro metabolic stability assays using, for example, rat liver microsomes, are not widely published for the title compound. researchgate.net Such experiments would typically measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance and metabolic half-life. unl.edu

However, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies have been performed on some pyrazoline carboxamide analogues. nih.govnih.gov These computational models predict various pharmacokinetic properties, including metabolic stability. For example, some analyses have predicted that certain pyrazoline derivatives possess favorable ADME properties, including good gastrointestinal absorption and permeability. nih.gov While these predictions are useful for initial screening, they must be validated by experimental in vitro data. Biotransformation studies, which aim to identify the chemical structure of metabolites formed, would follow stability assays. These studies would involve incubating the parent compound with liver microsomes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate and identify metabolic products, such as hydroxylated or N-dealkylated species.

Design and Synthesis of Novel N,5 Diphenyl 4,5 Dihydro 1h Pyrazole 1 Carboxamide Analogues for Lead Optimization

Rational Drug Design Approaches

Rational drug design is a cornerstone of modern drug discovery, utilizing the understanding of a biological target's structure and mechanism to design and synthesize new molecules with specific activities. For N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, several rational design strategies can be envisioned to explore the chemical space around its core structure and identify analogues with improved pharmacological profiles.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. nih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For the this compound scaffold, one could envision replacing the dihydropyrazole ring with other five- or six-membered heterocycles that can maintain a similar spatial arrangement of the key phenyl and carboxamide substituents.

For instance, the pyrazoline core could be replaced with isoxazoline, thiazole, or even opened to a more flexible acyclic structure, provided the critical pharmacophoric elements are preserved. A notable example in the broader pyrazole (B372694) class is the successful scaffold hopping from pyrazole-based cannabinoid receptor 2 (CB2) antagonists to a new class of C4-benzyl pyrazolines, which demonstrated significant selectivity for the CB2 receptor. nih.gov This strategy not only yielded a new chemical series but also resulted in a switch in functional activity from antagonist/inverse agonist to partial agonist, highlighting the profound impact of scaffold modification. nih.gov

Isosteric replacements, a more conservative approach, involve substituting atoms or groups of atoms with other groups that have similar steric and electronic properties. In the context of this compound, isosteric replacements could be applied to the phenyl rings or the carboxamide linker. For example, a phenyl ring could be replaced by a bioisosteric heterocycle like pyridine, thiophene, or pyrazole itself. cambridgemedchemconsulting.com Such modifications can influence the molecule's metabolic stability, solubility, and target-binding interactions. The introduction of nitrogen atoms into an aromatic ring, for instance, can increase polarity, reduce metabolic breakdown by cytochrome P450 enzymes, and improve water solubility. cambridgemedchemconsulting.com

Table 1: Potential Scaffold Hops and Isosteric Replacements for the Pyrazole Core

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| 4,5-Dihydropyrazole | Isoxazoline, Thiazoline, Imidazoline | Maintain five-membered ring structure, alter electronic properties and hydrogen bonding capacity. |

| 4,5-Dihydropyrazole | Pyridine, Pyrimidine | Introduce six-membered aromatic rings to explore different spatial arrangements and improve metabolic stability. |

| 4,5-Dihydropyrazole | 1,2,4-Triazole, 1,3,4-Oxadiazole | Explore alternative five-membered heterocycles with different heteroatom compositions to modulate binding and physicochemical properties. |

Bioisosteric Modifications of the Pyrazole and Carboxamide Moieties

Bioisosterism is a key strategy in drug design that involves the substitution of a functional group with another that has similar physicochemical properties, leading to a molecule with similar biological activity. rsc.org This approach is particularly useful for optimizing the properties of a lead compound.

For the this compound scaffold, both the pyrazole ring and the carboxamide moiety are amenable to bioisosteric modifications. The pyrazole ring itself can be considered a bioisostere of other aromatic systems and can be replaced by rings such as thiazole, triazole, or imidazole (B134444). nih.gov Such replacements can impact the compound's affinity and selectivity for its biological target. For example, in the development of cannabinoid receptor 1 (CB1) antagonists, replacing the pyrazole ring of rimonabant (B1662492) with an imidazole moiety led to compounds with potent in vivo activity and a close three-dimensional structural overlap with the original lead. nih.gov

The carboxamide group is another critical feature that can be modified. Amide bioisosteres are frequently employed to improve metabolic stability, alter hydrogen bonding patterns, and enhance pharmacokinetic properties. Common bioisosteric replacements for amides include heterocycles like oxadiazoles, triazoles, and oxazoles. rsc.org These five-membered rings can mimic the hydrogen-bonding capabilities of the amide while being less susceptible to enzymatic cleavage. For instance, the replacement of the pyrazole C3-carboxamide in rimonabant with a 5-alkyl oxadiazole ring resulted in a novel class of potent CB1 receptor antagonists. rsc.org

Table 2: Examples of Bioisosteric Replacements for the Carboxamide Moiety

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Carboxamide (-CONH-) | 1,3,4-Oxadiazole | Increased metabolic stability, mimics hydrogen bond acceptor properties. |

| Carboxamide (-CONH-) | 1,2,4-Triazole | Can act as both hydrogen bond donor and acceptor, metabolically stable. |

| Carboxamide (-CONH-) | Tetrazole | Often more lipophilic than a carboxylic acid and can improve membrane permeability. |

| Carboxamide (-CONH-) | Sulfonamide (-SO2NH-) | Alters polarity and can reduce enzymatic degradation. |

Lead Optimization Strategies

Once promising analogues have been designed and synthesized, the lead optimization phase focuses on systematically refining their structure to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties, while minimizing any potential for off-target effects.

Enhancement of Potency and Selectivity

A primary goal of lead optimization is to increase the potency of a compound, which is its ability to produce a desired biological effect at a low concentration. This is typically achieved by modifying the structure to improve its binding affinity for the target. Structure-activity relationship (SAR) studies are crucial in this process, where systematic modifications are made to different parts of the molecule and the resulting changes in activity are measured.

For this compound, SAR studies would involve synthesizing analogues with various substituents on the two phenyl rings. For instance, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl rings can significantly impact potency. Studies on other pyrazole derivatives have shown that the nature and position of substituents on the aromatic rings are critical for activity. In a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, di-halogenated compounds on the phenyl ring exhibited more potent antioxidant activity than their mono-chloro substituted counterparts. nih.gov

Selectivity, the ability of a drug to interact with its intended target over other potential targets, is equally important to minimize side effects. Improving selectivity often involves exploiting subtle differences in the binding sites of related proteins. For pyrazole-based kinase inhibitors, achieving selectivity can be challenging due to the conserved nature of the ATP-binding site. acs.org However, by designing molecules that can interact with less conserved regions of the binding pocket, selectivity can be enhanced. For example, in the development of selective inhibitors for the cannabinoid type 2 receptor (CB2R), modifications to the substitution pattern on the pyrazole ring were key to achieving high affinity and selectivity over the CB1R. mdpi.com

Table 3: Hypothetical SAR Data for Phenyl Ring Substitutions

| Compound | R1 (on N-phenyl) | R2 (on 5-phenyl) | Potency (IC50, nM) | Selectivity (Target A vs. Target B) |

| Lead | H | H | 150 | 10-fold |

| Analog 1 | 4-Cl | H | 50 | 25-fold |

| Analog 2 | 4-OCH3 | H | 200 | 8-fold |

| Analog 3 | H | 4-F | 80 | 15-fold |

| Analog 4 | 4-Cl | 4-F | 20 | 50-fold |

Modulation of Pre-clinical Pharmacokinetic Properties (excluding human data)

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. Therefore, optimizing pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is a critical aspect of lead optimization. In silico tools can be used in the early stages to predict ADME properties and guide the design of new analogues. nih.gov

For pyrazole-containing compounds, metabolism is a key consideration. The pyrazole ring itself can be susceptible to oxidation. Strategies to improve metabolic stability include introducing blocking groups, such as fluorine atoms, at sites of metabolism or replacing a metabolically labile group with a more stable bioisostere. For instance, replacing a phenyl group with a pyridyl or pyrimidyl ring can enhance metabolic stability.

The lipophilicity of a compound, often expressed as its logP value, is a crucial determinant of its absorption and distribution. A computational study of a 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivative predicted a logP of 3.48, suggesting it is not excessively lipophilic and may have reasonable transport properties. cbijournal.com The plasma protein binding (PPB) for this compound was predicted to be high (95.02%), which can affect the free concentration of the drug available to interact with its target. cbijournal.com Modifications to the structure, such as introducing more polar groups, can be made to modulate lipophilicity and PPB.

Table 4: Predicted Preclinical Pharmacokinetic Properties of a Pyrazole Carboxamide Analog

| Parameter | Predicted Value | Implication |

| Molecular Weight (MW) | 333.04 amu | Within the range for good oral absorption (Lipinski's Rule of Five). |

| LogP (octanol/water) | 3.48 | Moderate lipophilicity, suggesting a balance between solubility and permeability. |

| Plasma Protein Binding (PPB) | 95.02% | High binding may limit the free fraction of the drug. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to penetrate | May be desirable or undesirable depending on the therapeutic target. |

Reduction of Off-Target Interactions

Minimizing interactions with unintended biological targets is essential to reduce the risk of adverse effects. Off-target effects can arise from a drug binding to other receptors, enzymes, or ion channels. Kinase inhibitors, a class that includes many pyrazole derivatives, are known for their potential for off-target effects due to the structural similarities among kinase active sites. acs.org

Strategies to reduce off-target interactions include rational drug design to enhance selectivity, as discussed earlier. This can involve designing compounds that bind to unique, less conserved regions of the target protein. acs.org Another approach is to perform broad off-target screening assays early in the drug discovery process. These assays test a compound against a panel of known off-targets, such as other kinases or the hERG potassium channel, which is associated with cardiac toxicity. cambridgemedchemconsulting.com

If a compound shows significant off-target activity, structural modifications can be made to mitigate these interactions. For example, if a compound inhibits the hERG channel, replacing a lipophilic group with a more polar one can reduce this activity. In the case of kinase inhibitors, if a compound is found to be non-selective, altering the groups that interact with the more conserved regions of the ATP-binding pocket can improve its selectivity profile. nih.gov For example, some pyrazole-based JAK inhibitors were found to have off-target activity against other kinases like Flt-3 and VEGFR-2, which could be addressed through further structural optimization. nih.gov

Table 5: Strategies to Mitigate Common Off-Target Liabilities

| Off-Target | Potential Liability | Mitigation Strategy |

| hERG Channel | Cardiotoxicity | Reduce lipophilicity, remove or modify basic nitrogen centers. |

| Cytochrome P450 Enzymes | Drug-drug interactions, metabolic liabilities | Introduce electron-withdrawing groups, block sites of metabolism with fluorine. |

| Kinase Panel | Unwanted inhibition of other kinases | Modify substituents to exploit differences in the kinase binding sites, target inactive conformations. |

| GPCRs | Various side effects depending on the receptor | Alter the overall shape and charge distribution of the molecule to disfavor binding. |

Combinatorial Chemistry and Parallel Synthesis of Pyrazole-1-Carboxamide Libraries

Combinatorial chemistry and parallel synthesis have become indispensable tools in modern drug discovery for the rapid generation of large, structurally diverse libraries of compounds. These high-throughput synthesis techniques are particularly well-suited for the structural exploration of scaffolds like pyrazole-1-carboxamide, enabling the systematic modification of substituents to probe structure-activity relationships (SAR).

Solid-phase synthesis is a cornerstone of combinatorial library generation for pyrazole derivatives. mdpi.com This approach involves anchoring a starting material to a solid support, such as a polystyrene resin (e.g., Rink amide resin), and performing a sequence of reactions in separate vessels. mdpi.com A key advantage of solid-phase synthesis is the simplification of work-up and purification procedures, as excess reagents and by-products can be washed away, which is highly amenable to automation and the "split-and-mix" concept. mdpi.com

A common strategy for building a substituted pyrazole library on a solid support involves a multi-step sequence utilizing several classes of building blocks to introduce diversity at various positions on the pyrazole core. For instance, a four-step procedure can be employed using four distinct reagent classes:

Carboxylic acids bearing an acetyl group (introducing R¹ diversity).

Carboxylic acid esters (introducing R² diversity).

Alkylating agents (introducing R³ diversity).

Monosubstituted hydrazines (introducing R⁴ diversity). mdpi.com

By systematically varying these building blocks, vast libraries can be created. A split-and-mix approach, where the resin is pooled after a reaction step and then re-distributed for the next, allows for the exponential expansion of the number of unique compounds synthesized. mdpi.com This methodology has the potential to generate libraries containing tens of thousands of distinct pyrazole molecules. mdpi.com

Another efficient method for library synthesis is the use of one-pot, multicomponent reactions. These reactions combine three or more starting materials in a single step to form the final product, which incorporates portions of all the initial reactants. biointerfaceresearch.com This approach is highly atom-economical and streamlines the synthesis process. For example, 1H-pyrazole-1-carbothioamide derivatives, which are structurally related to carboxamides, can be synthesized via a one-pot reaction of hydrazine (B178648) hydrate, an arylidene malononitrile, and an isothiocyanate. biointerfaceresearch.com This strategy's main advantages include high product yields, a broad substrate scope, procedural simplicity, and short reaction times. biointerfaceresearch.com

The table below illustrates the potential for generating diversity in a pyrazole-1-carboxamide library using a combinatorial approach with varied building blocks.

| Building Block Class | Example Reactants | Introduced Diversity Point | Rationale for Variation |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Substituted benzoylacetones, dibenzoylmethanes | Phenyl groups at C3 and C5 | Modulate lipophilicity and explore interactions in hydrophobic pockets. |

| Hydrazine Derivative | Hydrazine hydrate, phenylhydrazine, substituted phenylhydrazines | N1 substituent | Influence planarity and introduce hydrogen bond donors/acceptors. |

| Acylating Agent (for Carboxamide) | Substituted phenyl isocyanates, benzoyl chlorides | N-phenyl group of the carboxamide | Alter electronic properties and steric bulk; introduce vectors for further functionalization. |

Fragment-Based Drug Design (FBDD) Integration

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that begins with identifying low-molecular-weight chemical fragments (typically <300 Da) that bind weakly but efficiently to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org The pyrazole-carboxamide scaffold is well-suited for FBDD approaches, as it can act as a "privileged fragment"—a core structure that is capable of binding to multiple biological targets. mdpi.com

The FBDD process typically involves several stages:

Fragment Screening: A library of small fragments is screened against the target protein using sensitive biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) to detect weak binding interactions. frontiersin.org

Hit Validation and Elaboration: Confirmed fragment hits are analyzed, often through co-crystallography, to understand their binding mode. This structural information guides the optimization process.

Fragment Evolution: The initial fragment hits are elaborated into more potent leads through strategies such as fragment growing, linking, or merging. nih.govyoutube.com

Growing: Functional groups are added to the fragment to occupy adjacent binding pockets and form additional interactions with the target.

Linking: Two or more fragments that bind to different sites on the target are connected with a chemical linker.

Merging: Two overlapping fragments are combined into a single, novel molecule that incorporates the key binding features of both. youtube.com

An example of FBDD in action involves the development of Factor XIa (FXIa) inhibitors, where the 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold was identified as a privileged fragment. mdpi.com In this study, researchers replaced a portion of a known inhibitor with the 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide fragment to create a new scaffold. mdpi.com This new scaffold was then systematically optimized by modifying different positions (P1, P1', and P2' moieties) to improve inhibitory potency against FXIa. This process of fragment fusion and subsequent SAR investigation led to the discovery of a lead compound with a significant improvement in activity. mdpi.com

The following table demonstrates a representative fragment evolution strategy, showing how a simple pyrazole-carboxamide fragment could be elaborated into a more potent lead compound, with corresponding hypothetical activity data.

| Compound Stage | Structure Modification | Design Strategy | Hypothetical Inhibitory Constant (Ki) |

|---|---|---|---|

| Initial Fragment Hit | Pyrazole-1-carboxamide core | Identified from biophysical screen | >1000 µM |

| Fragment Growth (Step 1) | Addition of a phenyl group at C5 | Growing into a hydrophobic pocket | 50 µM |

| Fragment Growth (Step 2) | Addition of a substituted phenyl group to the carboxamide nitrogen | Exploring interactions with a solvent-exposed region | 2 µM |

| Optimized Lead | Introduction of a cyclopropyl (B3062369) group to the carboxamide | Fine-tuning interactions to improve binding efficiency mdpi.com | 90 nM mdpi.com |

Prodrug and Soft Drug Strategies for this compound

Prodrug and soft drug strategies are essential components of lead optimization aimed at improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. These approaches involve chemically modifying the active molecule to enhance its absorption, distribution, metabolism, and excretion (ADMET) profile or to minimize toxicity. nih.gov

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. nih.gov The primary goal of a prodrug strategy is to overcome physicochemical barriers, such as poor aqueous solubility or low membrane permeability. For a molecule like this compound, several prodrug approaches could be envisioned:

Improving Aqueous Solubility: The introduction of a highly polar, ionizable promoiety, such as a phosphate (B84403) or amino acid ester, can significantly increase water solubility. This moiety would be attached to a suitable functional group on the parent molecule, for instance, by first introducing a hydroxyl group on one of the phenyl rings, which could then be converted into a phosphate ester. This ester would be cleaved in vivo by phosphatases to release the active hydroxylated analogue.

A soft drug , in contrast, is an active molecule designed to undergo a predictable and controlled metabolic inactivation after achieving its therapeutic effect. This strategy is employed to reduce systemic toxicity and increase the therapeutic index. For the this compound scaffold, a soft drug approach might involve incorporating a metabolically labile group, such as an ester, at a position that is not critical for pharmacological activity. Once the drug has reached its target and exerted its effect, systemic esterases would hydrolyze the ester to a carboxylic acid, leading to a rapid clearance of the inactive metabolite. This prevents the drug from accumulating in non-target tissues and causing unwanted side effects.

The table below outlines potential prodrug and soft drug strategies applicable to the this compound core structure.

| Strategy Type | Modification Approach | Target Property | In Vivo Cleavage Mechanism |

|---|---|---|---|

| Prodrug | Addition of a phosphate ester to a phenyl ring (via a hydroxyl intermediate) | Increase aqueous solubility | Phosphatase enzymes |

| Prodrug | N-acyloxymethylation of the carboxamide | Increase membrane permeability | Esterase enzymes |

| Prodrug | N-alkoxycarbonylation of the carboxamide | Increase membrane permeability | Esterase enzymes |

| Soft Drug | Introduction of an ester group on a phenyl ring | Controlled metabolic inactivation | Esterase enzymes |

Advanced Methodologies and Technologies in Pyrazole 1 Carboxamide Research

Chemoinformatic Tools for Data Analysis and Prediction